molecular formula C11H16O2 B12805261 Phenol, butylmethoxy- CAS No. 1335-16-6

Phenol, butylmethoxy-

Cat. No.: B12805261
CAS No.: 1335-16-6
M. Wt: 180.24 g/mol
InChI Key: ZYWGSKGRLVYULL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, butylmethoxy- can be synthesized through various methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the methoxy group activates the aromatic ring towards substitution.

Industrial Production Methods: Industrial production of phenol derivatives often involves catalytic processes. For phenol, butylmethoxy-, a common method includes the use of Friedel-Crafts alkylation, where guaiacol reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenol, butylmethoxy- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

Phenol, butylmethoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, butylmethoxy- involves its interaction with biological molecules through its phenolic hydroxyl group. This group can donate hydrogen atoms, making it an effective antioxidant. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Phenol, butylmethoxy- can be compared with other phenolic compounds such as:

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness: The presence of butyl and methoxy groups in phenol, butylmethoxy- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from simpler phenols. These modifications can enhance its effectiveness in specific applications, such as in antioxidants and UV absorbers .

Properties

CAS No.

1335-16-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-butyl-2-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3

InChI Key

ZYWGSKGRLVYULL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)O)OC

Origin of Product

United States

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